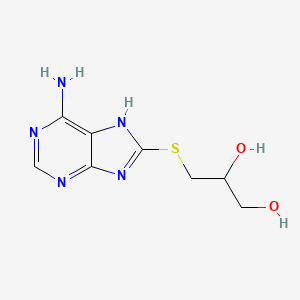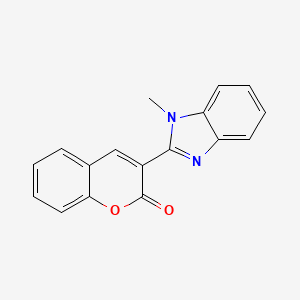
3-(1-Methylbenzimidazol-2-yl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylbenzimidazol-2-yl)chromen-2-one is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a benzimidazole moiety fused to a chromen-2-one structure, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one typically involves the condensation of 1-methylbenzimidazole with a suitable chromen-2-one precursor. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the chromen-2-one structure can interact with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
- 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Uniqueness
3-(1-Methylbenzimidazol-2-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methoxy-substituted analogs, this compound may exhibit different reactivity and biological activity profiles .
Propriétés
Numéro CAS |
83520-72-3 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
3-(1-methylbenzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H12N2O2/c1-19-14-8-4-3-7-13(14)18-16(19)12-10-11-6-2-5-9-15(11)21-17(12)20/h2-10H,1H3 |
Clé InChI |
OLZSJZITCPMVIL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=CC4=CC=CC=C4OC3=O |
Solubilité |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
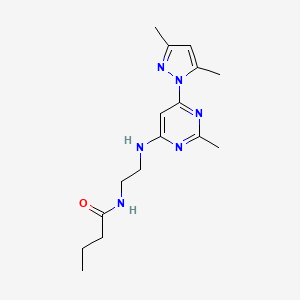
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
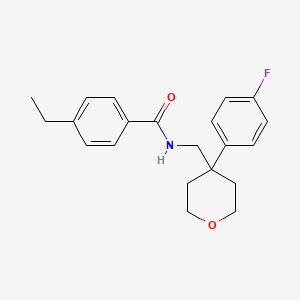

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
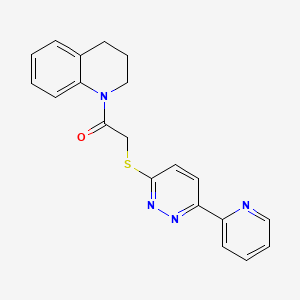
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
